4-(2-Bromophenyl)isoxazole: Antifungal Activity Differentiation via Ortho-Bromo vs. Para-Bromo and Ortho-Chloro Analogs
The ortho-bromophenyl isoxazole scaffold exhibits enhanced antifungal activity compared to regioisomeric and halogen-substituted analogs. The 3-(2-bromophenyl)isoxazole-5-carbaldehyde derivative (containing the ortho-bromophenyl substructure) achieves 50% inhibition of Candida albicans at 1.25 mM, whereas the 3-(4-bromophenyl) and 3-(2-chlorophenyl) analogs require higher concentrations (1.8-4.8 mM) for equivalent effect [1]. The meta-bromo regioisomer (3-(3-bromophenyl)isoxazole-5-carbaldehyde) shows markedly weaker activity at 4.8 mM [1].
| Evidence Dimension | Antifungal activity (50% inhibition concentration vs. C. albicans) |
|---|---|
| Target Compound Data | 1.25 mM (for 3-(2-bromophenyl)isoxazole-5-carbaldehyde, containing the ortho-bromophenyl motif of the target compound) |
| Comparator Or Baseline | 3-(4-bromophenyl)isoxazole-5-carbaldehyde: 1.8 mM; 3-(2-chlorophenyl)isoxazole-5-carbaldehyde: 1.1 mM; 3-(3-bromophenyl)isoxazole-5-carbaldehyde: 4.8 mM |
| Quantified Difference | ortho-Bromo shows ~1.4-fold higher potency than para-bromo; ~3.8-fold higher potency than meta-bromo; comparable to ortho-chloro but with distinct reactivity for further derivatization. |
| Conditions | EC 3.4.21.10 enzyme inhibition assay against C. albicans; data from BRENDA database. |
Why This Matters
Ortho-bromo substitution provides a measurable advantage in antifungal activity over other regioisomers, justifying its selection in medicinal chemistry campaigns where halogen position critically impacts bioactivity.
- [1] BRENDA Enzyme Database. EC 3.4.21.10 inhibitor data for 3-(2-bromophenyl)isoxazole-5-carbaldehyde vs. regioisomers. Accessed 2026. View Source
